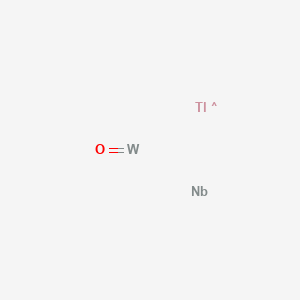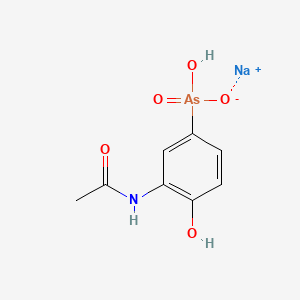![molecular formula C14H8BrClF3NO B14639909 N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide CAS No. 56661-27-9](/img/structure/B14639909.png)
N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide is an organic compound that features both bromine and trifluoromethyl groups attached to a phenyl ring, along with a chlorobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-(trifluoromethyl)aniline and 4-chlorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromo-3-(trifluoromethyl)aniline is reacted with 4-chlorobenzoyl chloride in an appropriate solvent like dichloromethane or chloroform under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It can be used as a probe in biological studies to investigate the interactions of bromine and trifluoromethyl groups with biological molecules.
Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: A precursor in the synthesis of N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide.
4-Chlorobenzamide: Another related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s reactivity and stability, making it valuable for various applications.
Propiedades
Número CAS |
56661-27-9 |
|---|---|
Fórmula molecular |
C14H8BrClF3NO |
Peso molecular |
378.57 g/mol |
Nombre IUPAC |
N-[4-bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C14H8BrClF3NO/c15-12-6-5-10(7-11(12)14(17,18)19)20-13(21)8-1-3-9(16)4-2-8/h1-7H,(H,20,21) |
Clave InChI |
UNMWZVLOBMLZIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


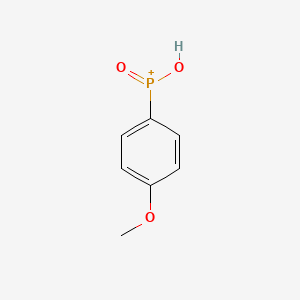

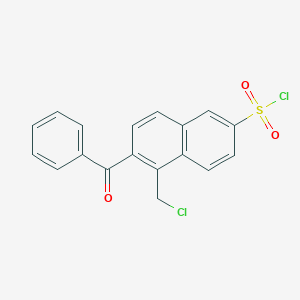
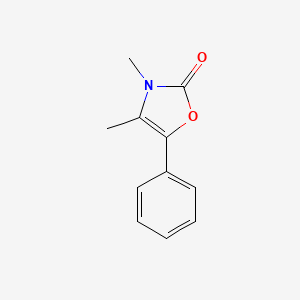
![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)
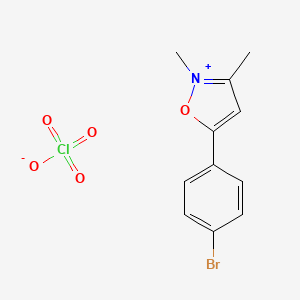
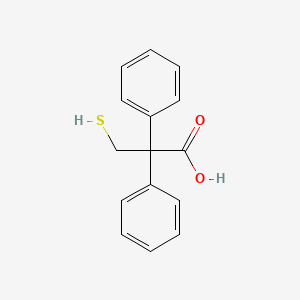
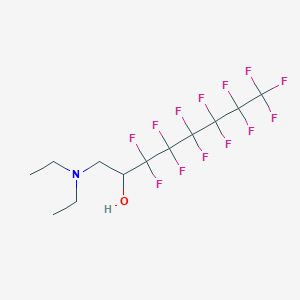
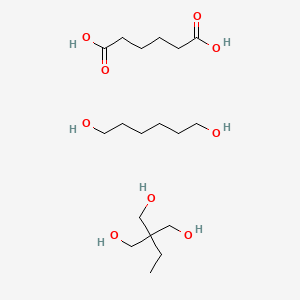
![Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-](/img/structure/B14639880.png)

